Tantalum(1+) methanide

Catalog No.
S12927416
CAS No.
M.F
CH3Ta-
M. Wt
195.982 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tantalum(1+) methanide

Product Name

Tantalum(1+) methanide

IUPAC Name

carbanide;tantalum

Molecular Formula

CH3Ta-

Molecular Weight

195.982 g/mol

InChI

InChI=1S/CH3.Ta/h1H3;/q-1;

InChI Key

SUALLTDPILIPNG-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[Ta]

Tantalum(1+) methanide, represented as TaCH₂, is a compound formed from tantalum in its +1 oxidation state and methanide (CH₂) anion. Tantalum is a transition metal known for its high melting point and resistance to corrosion, while the methanide ion is a reactive species derived from methane. The formation of tantalum(1+) methanide involves intriguing chemical dynamics, particularly in gas-phase reactions where tantalum can effectively activate methane, leading to the generation of carbene intermediates and hydrogen gas .

Tantalum(1+) methanide is primarily synthesized through the reaction of tantalum cations with methane. The reaction can be summarized as follows:

Ta++CH4TaCH2++H2\text{Ta}^++\text{CH}_4\rightarrow \text{TaCH}_2^++\text{H}_2

This reaction occurs at room temperature due to the efficient intersystem crossing from the quintet state to the triplet state of the tantalum cation, facilitating the formation of carbene . Additionally, tantalum reacts with halogens under heating to form tantalum halides, but these reactions are not directly related to the formation of tantalum(1+) methanide.

The synthesis of tantalum(1+) methanide typically involves gas-phase reactions where tantalum cations are generated and allowed to react with methane. This method enables the study of fundamental reaction dynamics without the complexities introduced by condensed-phase systems. The controlled environment allows researchers to investigate the intrinsic reactivity of tantalum with methane at an atomic level .

Tantalum(1+) methanide has potential applications in several fields:

  • Catalysis: Due to its ability to activate methane, it may serve as a catalyst in processes aimed at converting methane into more valuable chemicals.
  • Material Science: Tantalum compounds are known for their high melting points and corrosion resistance, making them suitable for high-performance materials.
  • Chemical Research: As a model system for studying transition metal reactions, it provides insights into carbene chemistry and metal-methane interactions.

Studies on tantalum(1+) methanide primarily focus on its interactions with methane and other small molecules. The dynamics of these interactions reveal significant insights into how transition metals can facilitate chemical transformations involving relatively inert substrates like methane . Further research could explore its reactivity with other hydrocarbons or functional groups.

Tantalum(1+) methanide shares similarities with several other metal-methanide complexes and transition metal carbene species. Here are some comparable compounds:

CompoundMetalOxidation StateNotable Characteristics
Molybdenum(1+) methanideMolybdenum+1Similar reactivity with hydrocarbons
Tungsten(1+) methanideTungsten+1Known for forming stable carbene complexes
Titanium(2+) methanideTitanium+2Often used in catalytic applications
Zirconium(4+) methanideZirconium+4Forms stable complexes with various ligands

Uniqueness of Tantalum(1+) Methanide

Tantalum(1+) methanide is unique due to its formation through direct activation of methane at room temperature, which is not commonly observed in other transition metals. Its ability to form stable carbene intermediates makes it a subject of interest in both theoretical and experimental chemistry. Additionally, tantalum's resistance to oxidation and corrosion enhances its potential utility in various applications compared to other similar compounds.

Molecular Formula and Structural Composition

The molecular formula of tantalum(1+) methanide is $$ \text{TaCH}3^+ $$, comprising a central tantalum ion ($$ \text{Ta}^+ $$) bound to a methanide ligand ($$ \text{CH}3^- $$). Structural analyses reveal a trigonal planar geometry around the tantalum center, stabilized by σ-donor interactions from the methyl group and back-donation into vacant d-orbitals. Key bond parameters include:

ParameterValue
Ta–C bond length2.08 Å
C–H bond length1.09 Å
∠Ta–C–H107°

The methanide ligand’s $$ \text{sp}^3 $$-hybridized carbon atom donates electron density to the tantalum center, while the metal’s +1 charge enables partial π-backbonding into the C–H σ* orbitals, a feature confirmed by computational studies.

Oxidation States and Coordination Geometry

Tantalum in this complex adopts an unusual +1 oxidation state, contrasting with its more common +5 state in oxides (e.g., $$ \text{Ta}2\text{O}5 $$) and +3 in chlorides (e.g., $$ \text{TaCl}_3 $$). The reduced oxidation state facilitates unique reactivity, such as oxidative addition with alkanes. Coordination geometry is influenced by ligand field effects:

$$
\text{Ta}^+ \text{ in } \text{TaCH}3^+ \text{ exhibits a } D{3h} \text{ symmetry, with three equivalent Ta–C bonds and a lone pair occupying the } d_{z^2} \text{ orbital}.
$$

This configuration enhances electrophilicity at the tantalum center, making it reactive toward substrates like ethylene and methane.

Gas-Phase Synthesis Techniques

Gas-phase synthesis of tantalum(1+) methanide represents one of the most fundamental approaches to understanding the formation mechanisms of this organometallic species. The gas-phase environment provides unique advantages for studying elementary reaction steps without the complications introduced by solvent effects or condensed-phase interactions [3] [8].

Tantalum Cation-Methane Interactions in Cryogenic Traps

The utilization of cryogenic ring electrode ion-trap systems has revolutionized the study of tantalum cation-methane interactions, enabling precise control over reaction conditions and detailed mechanistic investigations [8] [9]. These specialized experimental setups operate at temperatures ranging from 77 to 300 Kelvin under ultra-high vacuum conditions, providing an ideal environment for isolating and characterizing reactive intermediates [8].

In cryogenic trap experiments, tantalum cations are generated through various ionization techniques and subsequently exposed to methane under carefully controlled multicollision conditions [8] [9]. The reaction between tantalum cations and methane proceeds through a series of well-defined steps, beginning with the initial formation of an encounter complex between the positively charged tantalum ion and the methane molecule [3] [8].

The fundamental reaction pathway involves the formation of a carbene complex through the dehydrogenation of methane: Ta+ + CH4 → TaCH2+ + H2 [3] [27]. This process occurs efficiently at room temperature due to the unique electronic properties of tantalum, which facilitate the necessary bond activation and rearrangement steps [3] [27]. The reaction mechanism involves efficient intersystem crossing from the quintet electronic ground state of the tantalum cation to the triplet ground state of the resulting tantalum carbene complex [3] [27].

Experimental investigations using velocity map imaging techniques have provided detailed insights into the collision dynamics and energy transfer processes occurring during tantalum cation-methane encounters [3]. These studies reveal that the reaction exhibits both direct and indirect dynamic characteristics, with product ion velocity distributions indicating a significant degree of indirect scattering behavior [3].

The binding of methane molecules to tantalum clusters occurs through Pauli-repulsion-driven polarization of the electronic charge distribution in the metal cluster, induced by the closed-shell methane molecule [6]. This polarization effect creates favorable conditions for subsequent bond activation and hydrogen elimination processes [6].

Sequential Dehydrogenation Pathways

Sequential dehydrogenation represents a particularly fascinating aspect of tantalum-mediated methane activation, where individual tantalum centers can facilitate the consecutive dehydrogenation of multiple methane molecules [8] [9] [12]. Small tantalum clusters with 1-4 atoms demonstrate the ability to dehydrogenate methane while concurrently eliminating molecular hydrogen, whereas larger clusters with more than four atoms typically exhibit only molecular adsorption behavior [8] [9].

The sequential dehydrogenation process follows a well-defined pathway that can be represented by the general reaction: TaCnHm+ + CH4 → TaCn+1Hm+2+ + H2 [12]. This dehydrogenation competes with association reactions that lead to the formation of TaCn+1Hm+4+ species without hydrogen elimination [12]. The balance between these competing pathways depends on various factors including cluster size, electronic structure, and reaction conditions [12].

Particularly noteworthy is the behavior of the mononuclear tantalum cation, which exhibits the unique capability to dehydrogenate consecutively up to four methane molecules [8] [9]. Theoretical predictions suggest that this sequential process can lead to the formation of complex organometallic species such as [Ta(CH2-CH2-CH2)(CH2)]+ products, which exhibit carbon-carbon coupled groups formed through sophisticated rearrangement mechanisms [8] [9].

The kinetics of sequential dehydrogenation have been extensively studied using selected-ion flow tube apparatus over temperature ranges from 300 to 600 Kelvin [12]. These investigations have revealed complicated kinetic behavior that requires sophisticated analytical approaches, including novel bootstrapping methodologies for analyzing the multiple competing reaction pathways [12].

Density functional theory calculations have provided crucial insights into the underlying mechanisms of sequential dehydrogenation [8] [9]. These computational studies reveal that the activation energy for oxidative insertion of tantalum into carbon-hydrogen bonds can be predicted using simple heuristics based on whether the reactant tantalum atom possesses unbound valence electrons of opposite spin [12].

Condensed-Phase Synthetic Routes

Condensed-phase synthesis approaches offer complementary pathways to gas-phase methods, providing access to tantalum(1+) methanide species under different reaction conditions and with varying degrees of ligand stabilization [20] [29]. These methods typically involve the use of well-defined organotantalum precursors that undergo specific transformations to generate the desired methanide species [20] [29].

Photolysis of Organotantalum Precursors

Photochemical approaches to tantalum(1+) methanide synthesis rely on the photoinduced transformation of organotantalum precursors containing suitable leaving groups and reactive sites [22] [29]. The photolysis of organotantalum compounds represents a controlled method for generating highly reactive carbene intermediates under mild conditions [22] [29].

A particularly well-studied example involves the photolysis of tantalum trimethyl complexes stabilized by macrocyclic bis(amido-phosphine) ligands [29]. The precursor complex [P2N2]TaMe3, where [P2N2] represents PhP(CH2SiMe2NSiMe2CH2)2PPh, undergoes photochemical transformation upon ultraviolet irradiation to generate the corresponding tantalum methylidene species [P2N2]Ta=CH2(Me) with concomitant elimination of methane [29].

The solid-state molecular structure of the photolysis product reveals a geometry intermediate between octahedral and trigonal-prismatic arrangements, with the methylidene moiety exhibiting restricted rotation due to the double-bond character of the tantalum-carbon interaction [29]. Variable-temperature nuclear magnetic resonance studies have determined that the double-bonded methylidene moiety rotates with an activation barrier of 33.5 ± 0.6 kilojoules per mole [29].

The photochemical mechanism involves the population of high-energy ligand field states that facilitate direct access to the coordination geometries required for carbene formation [33]. Specifically, population of the dx2-y2 antibonding metal orbital allows for the structural rearrangements necessary for methane elimination and carbene stabilization [33].

Photoinduced carbon monoxide loss from tungsten carbene complexes has been demonstrated to generate stable metal-carbene-alkene chelated complexes, providing early evidence for the involvement of metallacyclic intermediates in metal-catalyzed transformations [33]. These photochemical studies have contributed significantly to the understanding of carbene complex reactivity and stability [33].

Ligand-Assisted Methane Elimination Strategies

Ligand design plays a crucial role in facilitating methane elimination reactions that lead to tantalum(1+) methanide formation [14] [15]. Specialized ligand frameworks can provide the necessary electronic and steric environment to promote carbon-hydrogen bond activation and subsequent methane loss [14] [15].

The development of pincer-type ligands, particularly PNP (bis(phosphino)amine) systems, has enabled the creation of tantalum complexes capable of methane activation under mild conditions [14]. These ligand frameworks provide both electronic stabilization through phosphorus donors and appropriate steric bulk to facilitate substrate binding and activation [14].

Mechanistic studies of ligand-assisted methane elimination reveal that the process typically involves initial carbon-hydrogen bond insertion followed by α-hydrogen elimination to generate the carbene species [14]. The energy requirements for these transformations depend significantly on the electronic properties of the supporting ligand framework [14].

Comparative studies of different ligand modifications have demonstrated that steric effects play a particularly important role in determining reaction efficiency [14]. Bulky substituents on phosphorus centers tend to favor methane activation processes by creating favorable geometric arrangements for substrate approach and bond activation [14].

The role of hemilabile ligands in facilitating methane elimination has been investigated through systematic variation of donor atom properties [14]. Replacement of nitrogen donors with phosphorus atoms in PNP frameworks leads to decreased activation barriers and altered kinetic preferences for different reaction pathways [14].

Ligand-metal cooperation effects have been identified as crucial factors in determining the success of methane elimination strategies [14]. The ability of supporting ligands to participate directly in bond activation processes through proton transfer or electron redistribution can significantly enhance reaction efficiency [14].

Mechanistic Studies of α-Hydrogen Elimination

The α-hydrogen elimination mechanism represents a fundamental transformation in organotantalum chemistry that is central to tantalum(1+) methanide formation [12] [15] [22]. This process involves the intramolecular transfer of hydrogen atoms from carbon positions adjacent to the tantalum center, ultimately leading to the formation of tantalum-carbon multiple bonds [12] [15].

Detailed kinetic studies of α-hydrogen elimination in tantalum systems have revealed activation energies in the range of 14 to 17 kilocalories per mole for the initial carbon-hydrogen bond activation step [25] [12]. The overall transformation proceeds through well-defined transition states with energies typically 20 to 25 kilocalories per mole above the reactant state [25].

The electronic factors governing α-hydrogen elimination include significant changes in spin state during the reaction coordinate [3] [27]. The process often involves intersystem crossing between different spin surfaces, with the quintet ground state of tantalum cations converting to triplet states in the carbene products [3] [27]. These spin state changes are facilitated by the heavy atom effect of tantalum, which promotes efficient spin-orbit coupling [3] [27].

Structural requirements for efficient α-hydrogen elimination include the presence of accessible coordination sites on the tantalum center and proper orientation of the α-hydrogen atoms [15]. Optimal tantalum-carbon-hydrogen bond angles typically fall within the range of 100 to 120 degrees to facilitate the necessary orbital overlap for hydrogen transfer [15].

The reaction mechanism proceeds through several distinct steps, beginning with initial carbon-hydrogen bond activation that requires overcoming an energy barrier of 14 to 17 kilocalories per mole [25]. This is followed by α-hydrogen migration through a transition state approximately 20 to 25 kilocalories per mole above the starting materials [25]. The formation of the tantalum-carbon bond represents an exothermic process, typically releasing 5 to 10 kilocalories per mole [25]. Finally, hydrogen elimination occurs with an overall energy change of 2 to 5 kilocalories per mole, completing the transformation to the methanide species [25].

Computational studies using density functional theory have provided detailed insights into the electronic structure changes accompanying α-hydrogen elimination [25] [31]. These calculations reveal that electron transfer from the metal center to the substrate plays a crucial role in facilitating carbon-hydrogen bond cleavage [25]. The formation of tantalum-carbon σ-bonds involves significant orbital overlap between tantalum d-orbitals and carbon sp3 hybrid orbitals [25].

Oxidation state changes in tantalum during α-hydrogen elimination have been characterized through both experimental and theoretical approaches [15] [25]. The process typically involves an increase in the formal oxidation state of tantalum as electrons are redistributed to accommodate the formation of multiple tantalum-carbon bonds [15].

Coordination geometry changes during α-hydrogen elimination reactions have been studied through X-ray crystallographic analysis of reaction intermediates and products [29] [15]. These structural studies reveal systematic changes in bond lengths and angles that reflect the electronic reorganization occurring during the transformation [29] [15].

The influence of ligand environment on α-hydrogen elimination efficiency has been investigated through systematic variation of supporting ligand properties [14] [15]. Electron-donating ligands tend to facilitate the process by increasing electron density at the metal center, while bulky ligands can provide favorable steric environments for substrate binding and activation [14] [15].

Gas-Phase Synthesis TechniqueKey FeaturesReaction ConditionsProducts
Cryogenic Ion Trap MethodUses ring electrode ion-trap at cryogenic temperaturesTemperature: 77-300K, Ultra-high vacuumTaCH2+ and H2
Tantalum Cation-Methane InteractionTa+ ions interact with CH4 molecules in gas phaseRoom temperature, Controlled pressureTa(CH2)+ + H2
Sequential DehydrogenationConsecutive dehydrogenation of methane with H2 eliminationRoom temperature, Inert carrier gasTaCnHm+ species (n=1-4)
Multicollision ConditionsControlled reaction environment with multiple collisionsVariable temperature (300-600K), Controlled flow[Ta(CH2-CH2-CH2)(CH2)]+ with C-C coupling
Condensed-Phase Synthetic MethodStarting MaterialsReaction ConditionsKey Mechanistic Features
Photolysis of Organotantalum PrecursorsTantalum alkyls/alkylidenes with photosensitive ligandsUV or visible light irradiation, Inert atmospherePhotoinduced bond cleavage and rearrangement
Ligand-Assisted Methane EliminationTantalum complexes with specialized ligand frameworksRoom temperature to 400K, Specialized ligandsLigand-metal cooperation in C-H activation
α-Hydrogen EliminationTantalum alkyl complexes with β-hydrogen atomsThermal conditions (300-500K), Inert atmosphereIntramolecular hydrogen transfer
Reductive HydrogenationSulfido-bridged tantalum(IV) dinuclear complexesH2 atmosphere, Controlled pressure and temperatureReductive elimination with hydride formation
Mechanistic StepEnergy RequirementsElectronic FactorsStructural Requirements
Initial C-H Bond ActivationActivation energy: 14-17 kcal/molSpin state changes during reactionAccessible coordination site on tantalum
α-Hydrogen MigrationTransition state energy: 20-25 kcal/molElectron transfer from metal to substrateProper orientation of α-hydrogen
Tantalum-Carbon Bond FormationExothermic process: -5 to -10 kcal/molFormation of Ta-C σ-bondOptimal Ta-C-H angle (100-120°)
Hydrogen EliminationOverall energy change: -2 to -5 kcal/molOxidation state changes in tantalumCoordination geometry changes during reaction
Research AreaKey DiscoveriesExperimental EvidenceImplications
Gas-Phase Ion-Molecule ReactionsTa+ efficiently dehydrogenates CH4 at room temperatureMass spectrometry, velocity map imagingModel system for heterogeneous catalysis
Carbene Formation MechanismsIntersystem crossing from quintet to triplet surfaceTime-resolved spectroscopy, NMR studiesFundamental understanding of C-H activation
Metal-Metal Bond ReactivityLocalized σ-bonding electrons essential for reactivityX-ray crystallography, Wiberg bond order analysisDesign principles for dual-atom catalysts
Photochemical PathwaysUV irradiation promotes α-hydrogen eliminationPhotolysis experiments, product identificationAlternative synthetic pathways
Thermodynamic PropertiesReaction exothermicity: -2 to -10 kcal/molCalorimetry, computational thermochemistryReaction feasibility assessment

Tantalum–Carbon Bond Length Variations and Hybridization

The tantalum–carbon bond length in tantalum(1+) methanide species exhibits significant variations depending on the coordination environment and electronic state. X-ray crystallographic studies of ligated complexes containing the [P₂N₂]TaCH₂(Me) fragment reveal a Ta–C bond length of 2.08 Å [1]. This distance is notably shorter than typical tantalum–carbon single bonds, which typically range from 2.15–2.20 Å [1], indicating multiple bond character in the tantalum–carbon interaction.

Comparative analysis with related tantalum carbene complexes demonstrates distinct bonding patterns across different oxidation states and coordination environments. Tantalum alkylidyne complexes exhibit significantly shorter Ta–C distances of 1.844(2) Å [2] [3], suggesting substantial triple bond character. In contrast, tantalum neopentylidene complexes show intermediate Ta–C bond lengths ranging from 1.90–2.03 Å [3], consistent with double bond character.

The hybridization state of the carbon center in tantalum(1+) methanide species is best described as pseudosp hybridized [1]. This unusual hybridization arises from the negligible deviation of the carbon atom from the Ta–C–ligand plane, with deviations typically less than 0.03 Å [2]. The pseudosp hybridization is consistent with the observed bonding geometry and electronic structure of the methanide fragment.

Bond length variations in tantalum–carbon systems correlate strongly with the electronic configuration and spin state of the metal center. The quintet-triplet state intersystem crossing that facilitates methanide formation results in significant changes to the Ta–C bonding interaction, with the triplet state exhibiting enhanced π-bonding character compared to the quintet ground state [4] [5].

Seven-Coordinate Geometry in Ligated Complexes

Tantalum(1+) methanide species commonly adopt seven-coordinate geometries when incorporated into ligated complexes. X-ray crystallographic analysis of [P₂N₂]TaCH₂(Me) reveals a seven-coordinate structure best described as a capped trigonal prism [1]. This geometry represents one of the three common seven-coordinate arrangements, alongside pentagonal bipyramidal and monocapped octahedral structures [6].

The seven-coordinate geometry in tantalum methanide complexes arises from the large ionic radius of tantalum(V) (0.064 nm with coordination number 6) [7] and the sterically demanding nature of the supporting ligands. The capped trigonal prismatic arrangement allows for optimal spatial distribution of electron density while minimizing steric repulsions between ligands [8].

Structural parameters of the seven-coordinate tantalum methanide complexes show characteristic distortions from idealized geometries. The Ta–ligand bond lengths exhibit variations ranging from 2.0 to 2.4 Å depending on the trans influence of the methanide ligand [1]. The coordination polyhedron typically displays C₁ symmetry with inequivalent ligand positions, contrasting with the higher symmetry observed in six-coordinate tantalum complexes [9].

The seven-coordinate environment significantly influences the electronic structure of the tantalum center. Molecular orbital calculations indicate that the additional coordination sites stabilize the d orbitals through enhanced ligand field effects, resulting in a large energy gap between filled and unfilled levels characteristic of low-spin configurations [8]. This electronic stabilization contributes to the observed kinetic stability of seven-coordinate tantalum methanide complexes.

Electronic Configuration and Spin States

Quintet-Triplet State Intersystem Crossing

The formation of tantalum(1+) methanide proceeds through a spin-forbidden mechanism involving intersystem crossing between quintet and triplet potential energy surfaces. The ground state tantalum cation (Ta⁺) possesses a quintet electronic configuration with the term symbol ⁴F₃/₂ [10], corresponding to the electron configuration [Xe] 4f¹⁴ 5d³ 6s⁰ [11] [12].

Intersystem crossing from the quintet ground state to the triplet surface occurs through spin-orbit coupling mechanisms that enable transitions between different spin multiplicities [13]. The crossing point between quintet and triplet surfaces lies approximately 17 kJ/mol below the entrance channel energy [14], making the intersystem crossing process thermodynamically favorable at room temperature.

The kinetic bottleneck in tantalum methanide formation is the intersystem crossing rate rather than the chemical bond-breaking and forming processes [4]. Quantum-classical trajectory surface hopping calculations reveal that the intersystem crossing efficiency approaches unity under thermal conditions, with the reaction proceeding through a long-lived intermediate that allows sufficient time for spin equilibration [4].

Temperature dependence studies demonstrate that the intersystem crossing rate exhibits minimal temperature dependence, with the overall reaction rate coefficient maintaining approximately 50% of the capture limit across a wide temperature range [4]. This behavior is consistent with the statistical energy disposal observed in the products, indicating that the reaction proceeds through a complex-mediated mechanism rather than a direct process [4].

The triplet ground state of the tantalum carbene product (TaCH₂⁺) corresponds to the ³A electronic configuration [4], which is significantly more stable than the quintet state at the product geometry. The energy gap between triplet and quintet states in the product region exceeds 40 kJ/mol, providing a strong thermodynamic driving force for the intersystem crossing process [4].

Charge Distribution in Ionic Methanide Species

The charge distribution in tantalum(1+) methanide species reflects the ionic nature of the tantalum–carbon bonding interaction. Natural population analysis indicates that the carbon center carries a substantial negative charge of approximately -0.8 to -1.0 e⁻ [1], while the tantalum center exhibits a formal positive charge consistent with the +1 oxidation state.

Molecular orbital analysis reveals that the tantalum d orbitals participate significantly in the bonding interaction with the methanide carbon atom. The highest occupied molecular orbital (HOMO) contains substantial d-orbital character from tantalum, with contributions from the 5d{z²}, 5d{xz}, and 5d_{yz} orbitals [15]. This orbital mixing results in enhanced covalent character superimposed on the primarily ionic bonding framework.

The electrostatic potential distribution in tantalum(1+) methanide species shows pronounced charge polarization along the Ta–C bond axis. The carbon terminus exhibits a deep negative potential well (approximately -2.5 eV), while the tantalum center displays a positive potential (+1.8 eV) consistent with the cationic nature of the metal center [1].

Charge transfer from the metal d orbitals to the carbon p orbitals contributes to the observed bond shortening and multiple bond character in tantalum methanide species. The π-bonding component arises from lateral overlap between tantalum d{xz} and d{yz} orbitals with carbon p{x} and p{y} orbitals, resulting in enhanced bond strength compared to purely σ-bonded systems [1].

Hydrogen Bond Acceptor Count

1

Exact Mass

195.97147 g/mol

Monoisotopic Mass

195.97147 g/mol

Heavy Atom Count

2

Dates

Last modified: 08-10-2024

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